molecular formula C8H14N3O6P B1669016 Cidofovir CAS No. 113852-37-2

Cidofovir

Cat. No.: B1669016
CAS No.: 113852-37-2
M. Wt: 279.19 g/mol
InChI Key: VWFCHDSQECPREK-LURJTMIESA-N
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Description

It is primarily used to treat cytomegalovirus (CMV) retinitis, an infection of the retina, in individuals with AIDS . Unlike many other antiviral drugs, CIDOFOVIR is a nucleotide analogue and does not possess a cyclic structure.

Mechanism of Action

Target of Action

Cidofovir primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA, and hence, are essential for the life cycle of viruses .

Mode of Action

This compound is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation of the drug disrupts further chain elongation .

Biochemical Pathways

This compound acts through the selective inhibition of viral DNA polymerase . Biochemical data support selective inhibition of CMV DNA polymerase by this compound diphosphate, the active intracellular metabolite of this compound . This results in the suppression of cytomegalovirus (CMV) replication by selective inhibition of viral DNA synthesis .

Pharmacokinetics

Administration of a single dose of this compound (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . This compound diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .

Result of Action

The result of this compound’s action is the suppression of CMV replication through selective inhibition of viral DNA synthesis . Its active metabolite, this compound diphosphate, inhibits viral replication by selectively inhibiting viral DNA polymerases . It also inhibits human polymerases, but this action is 8–600 times weaker than its actions on viral DNA polymerases .

Action Environment

The action of this compound is influenced by the environment within the host organism. For instance, the drug’s efficacy can be affected by the presence of other viral infections, the immune status of the host, and the presence of drug-resistant viral strains . Furthermore, the drug’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

Cidofovir undergoes cellular phosphorylation to its diphosphate form . It competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This interaction disrupts further chain elongation . Unlike nucleoside analogs such as acyclovir or ganciclovir, this compound is not phosphorylated (and hence activated) by a viral kinase .

Cellular Effects

This compound demonstrates in vitro activity against a number of DNA viruses, including the herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus . It also retains activity against thymidine kinase-negative herpes simplex virus (HSV) and UL97 phosphotransferase-negative CMV . The drug suppresses CMV replication by selectively inhibiting viral DNA synthesis .

Molecular Mechanism

This compound acts through the selective inhibition of viral DNA polymerase . Biochemical data support selective inhibition of CMV DNA polymerase by this compound diphosphate, the active intracellular metabolite of this compound . Incorporation of this compound into the growing viral DNA chain results in a reduction of the viral DNA synthesis rate .

Temporal Effects in Laboratory Settings

It is known that this compound diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .

Dosage Effects in Animal Models

While the use of this compound in animals is largely based on off-label application and derived from human medicine, it is known to have potential side effects, similar to those observed in humans . The extent and severity of these side effects can vary depending on the route of administration, dosage, and the individual animal’s condition .

Metabolic Pathways

This compound is a monophosphate nucleotide analog. After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours .

Transport and Distribution

This compound is only available as an intravenous formulation . It is to be administered with probenecid which decreases side effects to the kidney . Probenecid mitigates nephrotoxicity by inhibiting organic anion transport of the proximal tubule epithelial cells of the kidney .

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized in the cytoplasm where it can interact with viral DNA polymerase to inhibit viral replication .

Preparation Methods

CIDOFOVIR can be synthesized through several methods. Here are two key synthetic routes:

Route 1::
  • Start with 1-(2,3-dihydroxypropyl)cytosine dissolved in triethyl phosphate.
  • Add ClCH2P(O)Cl2 under stirring, followed by the addition of ether.
  • Collect the precipitate, wash with ether, and dry under vacuum.
  • Dissolve in water and reflux.
  • Neutralize with triethylamine and evaporate the solvent under vacuum.
  • Purify using silica gel column chromatography with a bicarbonate buffer as the eluent.
  • Further purify using a methanol-containing buffer.
  • Obtain the final product .
Route 2::

Chemical Reactions Analysis

CIDOFOVIR undergoes various reactions, including:

Scientific Research Applications

CIDOFOVIR has applications beyond CMV treatment:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCHDSQECPREK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120362-37-0 (hydrochloride salt)
Record name Cidofovir [INN]
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DSSTOX Substance ID

DTXSID3043734
Record name Cidofovir
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Molecular Weight

279.19 g/mol
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Physical Description

Solid
Record name Cidofovir
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Solubility

=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L
Record name Cidofovir
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Mechanism of Action

Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis., Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/, Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/, Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.
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Color/Form

Fluffy white powder, White crystalline powder

CAS No.

113852-37-2, 149394-66-1
Record name Cidofovir
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Record name CIDOFOVIR ANHYDROUS
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Melting Point

260 °C (dec), 480 °C
Record name Cidofovir
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Record name Cidofovir
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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